N-(3-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the pyrazolo[1,5-a]pyrimidine core, leading to amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s pyrazolo[1,5-a]pyrimidine core is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide
- N-(2-methylphenyl)-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide
Uniqueness
Compared to similar compounds, N-(3-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide is unique due to the specific substitution pattern on the aromatic rings. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H18Cl2N4O2 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C21H18Cl2N4O2/c1-12-17(23)3-2-4-18(12)25-19(28)9-14-11-27-20(26-21(14)29)16(10-24-27)13-5-7-15(22)8-6-13/h2-8,10,14H,9,11H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
FKNWYSNSMUGRBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2CN3C(=C(C=N3)C4=CC=C(C=C4)Cl)NC2=O |
Origin of Product |
United States |
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